REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[C:3]=1[CH3:12].[CH3:13][Si](C=[N+]=[N-])(C)C>C1(C)C=CC=CC=1.CO>[CH3:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[C:3]([CH3:12])[C:4]=1[Cl:11]
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Name
|
|
Quantity
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0.64 g
|
Type
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reactant
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Smiles
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NC1=C(C(=C(C(=O)O)C=C1)Cl)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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CO
|
Name
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|
Quantity
|
3.45 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 30 min during which the reagents
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
|
Type
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CUSTOM
|
Details
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The reaction mixture was quenched by the addition of acetic acid (1 mL)
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Type
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WASH
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Details
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then washed with aqueous saturated sodium bicarbonate solution (10 mL)
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Type
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EXTRACTION
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Details
|
the aqueous fraction extracted twice with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C=C1)N)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |